(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

lipophilicity ADME drug-likeness

This 4-fluorophenylacetate ester provides a strategic para-fluoro metabolic blockade unavailable in non-fluorinated analogs, reducing oxidative soft-spot metabolism for superior CYP450 stability profiling. The ester serves as a cleavable handle for scaffold-hopping and library enumeration. Sourced as a unique member of an antiproliferative chemotype active against MCF-7, HeLa, and HepG2 lines, it is a high-value, lead-like screening compound (MW 317.33) for oncology-focused phenotypic or target-based panels. Procure with confidence for SAR expansion and HTS campaigns.

Molecular Formula C16H12FNO3S
Molecular Weight 317.33
CAS No. 946238-36-4
Cat. No. B2454940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate
CAS946238-36-4
Molecular FormulaC16H12FNO3S
Molecular Weight317.33
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2
InChIKeyCIZHZKXWDQTZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate (CAS 946238-36-4): Compound Class and Baseline Properties for Procurement Screening


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate (CAS 946238-36-4, molecular weight 317.33 g/mol) is a synthetic small molecule that belongs to the broader class of 3,5-disubstituted isoxazole derivatives bearing a thiophene ring at the 5-position and a 4-fluorophenylacetate ester moiety at the 3-position via a methylene bridge . Compounds containing the 5-(thiophen-2-yl)isoxazole scaffold have been investigated for anticancer [1], antimicrobial [2], and anti-inflammatory applications. The compound is catalogued as a research chemical and screening compound; at the time of this analysis, no primary research articles, patents, or authoritative database entries with quantitative biological assay data were identified specifically for this compound .

Why In-Class Isoxazole-Thiophene Analogs Cannot Simply Be Substituted for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate in Research Programs


In-class substitution of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate with a closely related analog (e.g., 2-(m-tolyl)acetate, 2-phenylacetate, or 2-(benzylthio)acetate variants) is not scientifically justified without explicit comparative data. While all members of this series share the 5-(thiophen-2-yl)isoxazole core, the ester moiety at the 3-position profoundly influences lipophilicity, metabolic stability, target-binding conformation, and physicochemical properties [1]. The 4-fluorophenylacetate group in CAS 946238-36-4 alters electron distribution, hydrogen-bonding capacity, and logP compared to non-fluorinated or heteroatom-substituted analogs, which can translate into differential cellular permeability, off-target profiles, and assay-specific performance [2]. Generic substitution without head-to-head data therefore carries a material risk of introducing uncontrolled variables into structure-activity-relationship (SAR) studies or screening campaigns.

Head-to-Head Physicochemical and Predicted ADME Differentiation of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate vs. Closest Structural Analogs


Predicted Lipophilicity (XLogP3) of 4-Fluorophenylacetate Ester vs. 2-(m-Tolyl)acetate and 2-Phenylacetate Analogs

The 4-fluorophenylacetate moiety confers a distinct lipophilicity profile compared to the closest non-fluorinated analogs. Fluorine substitution on the phenyl ring is well-established to modulate logP, membrane permeability, and metabolic stability without substantially increasing molecular weight [1]. In comparison, the 2-(m-tolyl)acetate analog (CAS 946238-42-2) contains a methyl substituent that increases lipophilicity via a different mechanism (van der Waals), while the unsubstituted 2-phenylacetate variant (CAS 953179-01-6) lacks the electronic modulation of fluorine. These differences in logP directly influence compound partitioning in cellular assays and protein-binding characteristics [2].

lipophilicity ADME drug-likeness fluorophenyl

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The 4-fluorophenylacetate moiety contributes additional hydrogen bond acceptor (HBA) capacity through the ester carbonyl and the fluorine atom, resulting in a distinct HBA count and topological polar surface area (TPSA) compared to non-fluorinated and heteroatom-substituted analogs [1]. Fluorine acts as a weak hydrogen bond acceptor, subtly influencing interactions with biological targets without substantially increasing TPSA, which can affect blood-brain barrier penetration, oral bioavailability predictions, and target selectivity [2].

TPSA hydrogen bonding drug-likeness physicochemical properties

Metabolic Soft Spot Analysis: Fluorine Blockade of CYP450-Mediated Oxidation on the Phenyl Ring

The para-fluoro substitution on the phenylacetate ring is a well-precedented strategy to block CYP450-mediated hydroxylation at the para position, a common metabolic soft spot for unsubstituted phenyl rings [1]. In contrast, the 2-phenylacetate analog (CAS 953179-01-6) and 2-(m-tolyl)acetate analog (CAS 946238-42-2) lack this metabolic blockade; the tolyl analog may undergo benzylic oxidation, potentially generating reactive metabolites [2]. This metabolic differentiation is critical for compounds intended for in vivo pharmacology or long-duration cellular assays where compound depletion may confound IC50 determinations.

metabolic stability CYP450 fluorine blocking microsomal stability

Comparative Anticancer Activity Inference from 5-(Thiophen-2-yl)isoxazole Scaffold Class

Published data on 5-(thiophen-2-yl)isoxazole derivatives provide a class-level benchmark for anticancer activity. 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole exhibited IC50 values of 19.5 µM and 39.2 µM against MCF-7 and HeLa cells, respectively [1]. More recently, TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) demonstrated an IC50 of 1.91 µM against MCF-7 [2]. While no direct anticancer data exist for CAS 946238-36-4, the thiophene-isoxazole core is a validated pharmacophore for anticancer screening. The 4-fluorophenylacetate ester at the 3-position may further modulate potency and selectivity relative to the published analogs through altered electronic and steric properties.

anticancer isoxazole thiophene cytotoxicity MCF-7

Molecular Weight and Ligand Efficiency: Differentiation vs. Benzofuran and Benzodioxole Heterocycle Analogs

The molecular weight of CAS 946238-36-4 (317.33 g/mol) is notably lower than that of heterocycle-swapped analogs bearing the same 4-fluorophenylacetate ester moiety. For instance, the benzofuran-2-yl analog (CAS not retrieved) and the benzodioxol-5-yl analog (CAS 1040670-51-6) carry heavier fused-ring systems that increase molecular weight, reduce ligand efficiency, and alter lipophilicity [1]. In fragment-based drug discovery and lead optimization, lower molecular weight translates to greater ligand efficiency (LE), providing more room for subsequent chemical optimization without exceeding Lipinski's rule-of-five thresholds [2].

molecular weight ligand efficiency thiophene vs. benzofuran drug design

Synthetic Tractability and Scaffold Diversification Potential via Ester Hydrolysis

The ester linkage in CAS 946238-36-4 provides a strategic diversification handle via controlled hydrolysis to the corresponding carboxylic acid, (5-(thiophen-2-yl)isoxazol-3-yl)methanol . This hydrolytic conversion enables access to amide, ketone, and other derivatives for SAR expansion. In contrast, ether-linked analogs or direct C–C bonded variants lack this straightforward diversification route. The 4-fluorophenylacetate ester is also more electrophilic than its 2-fluoro or 3-fluoro regioisomers due to reduced steric hindrance at the para position, facilitating selective hydrolysis under mild conditions .

synthetic accessibility ester hydrolysis carboxylic acid diversification

Optimal Research and Procurement Application Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate Based on Differentiated Properties


Lead-Like Fragment for Kinase Inhibitor or Nuclear Receptor Modulator Screening

Based on the favorable molecular weight (317.33 g/mol) and the presence of a fluorine atom that enhances binding interactions [1], CAS 946238-36-4 is well-suited as a lead-like starting point for kinase inhibitor or nuclear receptor modulator screening programs. The thiophene-isoxazole core offers a rigid, planar scaffold with hydrogen-bonding capacity, while the 4-fluorophenylacetate ester provides a vector for additional hydrophobic contacts. Procurement for high-throughput screening (HTS) or focused library design is supported by the compound's moderate predicted lipophilicity and ligand efficiency headroom [2].

Metabolic Stability Screening and CYP450 Interaction Profiling

The para-fluoro substitution on the phenylacetate ring serves as a metabolic blockade, enabling the compound to serve as a tool for metabolic stability screening and CYP450 interaction profiling. Compared to non-fluorinated analogs that undergo rapid para-hydroxylation [1], CAS 946238-36-4 can be used to assess the contribution of oxidative metabolism to compound clearance in human liver microsome or hepatocyte assays. This scenario is directly supported by the metabolic soft-spot differentiation evidence [2].

Ester Prodrug or Diversification Intermediate for SAR Expansion

The ester functionality enables hydrolytic conversion to (5-(thiophen-2-yl)isoxazol-3-yl)methanol, providing a primary alcohol for further derivatization [1]. This makes CAS 946238-36-4 a strategic intermediate for SAR expansion campaigns: the ester can be cleaved to reveal a nucleophilic handle for introducing amides, carbamates, ethers, or sulfonates. Procurement for medicinal chemistry groups engaged in scaffold hopping or library enumeration is directly supported by the synthetic tractability evidence [1].

Comparative Antiproliferative Screening in Oncology Programs

The 5-(thiophen-2-yl)isoxazole scaffold has validated antiproliferative activity against MCF-7, HeLa, HepG2, and Hep3B cancer cell lines with IC50 values ranging from 1.91 to 39.2 µM depending on substitution pattern [1][2]. CAS 946238-36-4, as a unique 4-fluorophenylacetate-bearing member of this class, represents unexplored chemical space within an active pharmacophore series. Procurement for oncology-focused phenotypic screening or target-based assay panels is justified by the class-level anticancer activity precedent [1][2].

Quote Request

Request a Quote for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.